molecular formula C22H24N2O B2681308 (2E)-3-(4-tert-butylphenyl)-2-cyano-N-(2-phenylethyl)prop-2-enamide CAS No. 524925-99-3

(2E)-3-(4-tert-butylphenyl)-2-cyano-N-(2-phenylethyl)prop-2-enamide

Cat. No. B2681308
CAS RN: 524925-99-3
M. Wt: 332.447
InChI Key: FXWZGRXYOCIHAY-UHFFFAOYSA-N
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Description

(2E)-3-(4-tert-butylphenyl)-2-cyano-N-(2-phenylethyl)prop-2-enamide, also known as TBE-31, is a small molecule compound that has been found to exhibit anti-tumor activity in various cancer cell lines.

Mechanism of Action

(2E)-3-(4-tert-butylphenyl)-2-cyano-N-(2-phenylethyl)prop-2-enamide functions as a microtubule inhibitor, disrupting the normal function of microtubules in cancer cells. Microtubules are essential for cell division, and disruption of microtubule function can lead to cell death. (2E)-3-(4-tert-butylphenyl)-2-cyano-N-(2-phenylethyl)prop-2-enamide binds to the colchicine site on tubulin, preventing the polymerization of tubulin into microtubules. This results in the disruption of the mitotic spindle, which is essential for cell division.
Biochemical and Physiological Effects:
(2E)-3-(4-tert-butylphenyl)-2-cyano-N-(2-phenylethyl)prop-2-enamide has been found to have a low toxicity profile in normal cells, indicating that it may be a promising anti-cancer agent. However, further studies are needed to determine the long-term effects of (2E)-3-(4-tert-butylphenyl)-2-cyano-N-(2-phenylethyl)prop-2-enamide on normal cells. (2E)-3-(4-tert-butylphenyl)-2-cyano-N-(2-phenylethyl)prop-2-enamide has been found to induce apoptosis in cancer cells, which may lead to the regression of tumors. Additionally, (2E)-3-(4-tert-butylphenyl)-2-cyano-N-(2-phenylethyl)prop-2-enamide has been found to inhibit the migration and invasion of cancer cells, which may prevent the spread of cancer to other parts of the body.

Advantages and Limitations for Lab Experiments

One advantage of (2E)-3-(4-tert-butylphenyl)-2-cyano-N-(2-phenylethyl)prop-2-enamide is that it has been found to have a low toxicity profile in normal cells, indicating that it may be a safe and effective anti-cancer agent. However, (2E)-3-(4-tert-butylphenyl)-2-cyano-N-(2-phenylethyl)prop-2-enamide has not yet been tested in clinical trials, so its long-term effects on humans are not yet known. Additionally, (2E)-3-(4-tert-butylphenyl)-2-cyano-N-(2-phenylethyl)prop-2-enamide is a relatively new compound, and further studies are needed to determine its efficacy and safety in treating cancer.

Future Directions

There are several future directions for research on (2E)-3-(4-tert-butylphenyl)-2-cyano-N-(2-phenylethyl)prop-2-enamide. One direction is to further investigate its mechanism of action and its effects on cancer cells. Another direction is to test (2E)-3-(4-tert-butylphenyl)-2-cyano-N-(2-phenylethyl)prop-2-enamide in animal models to determine its efficacy and safety in vivo. Additionally, (2E)-3-(4-tert-butylphenyl)-2-cyano-N-(2-phenylethyl)prop-2-enamide may have potential applications in combination therapy with other anti-cancer agents. Further research is needed to determine the full potential of (2E)-3-(4-tert-butylphenyl)-2-cyano-N-(2-phenylethyl)prop-2-enamide as an anti-cancer agent.

Synthesis Methods

(2E)-3-(4-tert-butylphenyl)-2-cyano-N-(2-phenylethyl)prop-2-enamide can be synthesized using a simple three-step process. The first step involves the reaction of 4-tert-butylbenzaldehyde with malononitrile to form 3-(4-tert-butylphenyl)-3-oxopropanenitrile. The second step involves the reaction of this intermediate with ethyl cyanoacetate to form 3-(4-tert-butylphenyl)-2-cyanoacrylonitrile. The final step involves the reaction of this intermediate with 2-phenylethylamine to form (2E)-3-(4-tert-butylphenyl)-2-cyano-N-(2-phenylethyl)prop-2-enamide.

Scientific Research Applications

(2E)-3-(4-tert-butylphenyl)-2-cyano-N-(2-phenylethyl)prop-2-enamide has been found to exhibit anti-tumor activity in various cancer cell lines, including breast, lung, colon, and prostate cancer. It has also been found to inhibit the migration and invasion of cancer cells. (2E)-3-(4-tert-butylphenyl)-2-cyano-N-(2-phenylethyl)prop-2-enamide has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase-3 pathway. Additionally, (2E)-3-(4-tert-butylphenyl)-2-cyano-N-(2-phenylethyl)prop-2-enamide has been found to inhibit the growth of cancer cells by blocking the cell cycle at the G2/M phase.

properties

IUPAC Name

(E)-3-(4-tert-butylphenyl)-2-cyano-N-(2-phenylethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O/c1-22(2,3)20-11-9-18(10-12-20)15-19(16-23)21(25)24-14-13-17-7-5-4-6-8-17/h4-12,15H,13-14H2,1-3H3,(H,24,25)/b19-15+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWZGRXYOCIHAY-XDJHFCHBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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